molecular formula C22H30N6O4 B4458803 N-(2,5-Dimethoxyphenyl)-4-[2-methyl-6-(morpholin-4-YL)pyrimidin-4-YL]piperazine-1-carboxamide

N-(2,5-Dimethoxyphenyl)-4-[2-methyl-6-(morpholin-4-YL)pyrimidin-4-YL]piperazine-1-carboxamide

Cat. No.: B4458803
M. Wt: 442.5 g/mol
InChI Key: VYERCAXMBUJCAM-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxyphenyl)-4-[2-methyl-6-(morpholin-4-YL)pyrimidin-4-YL]piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields. This compound features a unique structure combining a dimethoxyphenyl group, a pyrimidinyl group, and a piperazine carboxamide moiety. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethoxyphenyl)-4-[2-methyl-6-(morpholin-4-YL)pyrimidin-4-YL]piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Pyrimidinyl Group: The pyrimidinyl group can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Attachment of the Morpholinyl Group: The morpholinyl group is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group.

    Coupling with the Piperazine Carboxamide:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethoxyphenyl)-4-[2-methyl-6-(morpholin-4-YL)pyrimidin-4-YL]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups attached to the aromatic rings or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,5-Dimethoxyphenyl)-4-[2-methyl-6-(morpholin-4-YL)pyrimidin-4-YL]piperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving cell signaling pathways and receptor interactions.

    Medicine: It has potential therapeutic applications, including as an anti-cancer agent or in the treatment of neurological disorders.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(2,5-Dimethoxyphenyl)-4-[2-methyl-6-(morpholin-4-YL)pyrimidin-4-YL]piperazine-1-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-Dimethoxyphenyl)-4-[2-methyl-6-(piperidin-4-YL)pyrimidin-4-YL]piperazine-1-carboxamide
  • N-(2,5-Dimethoxyphenyl)-4-[2-methyl-6-(morpholin-4-YL)pyrimidin-4-YL]piperidine-1-carboxamide

Uniqueness

N-(2,5-Dimethoxyphenyl)-4-[2-methyl-6-(morpholin-4-YL)pyrimidin-4-YL]piperazine-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in diverse reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O4/c1-16-23-20(15-21(24-16)27-10-12-32-13-11-27)26-6-8-28(9-7-26)22(29)25-18-14-17(30-2)4-5-19(18)31-3/h4-5,14-15H,6-13H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYERCAXMBUJCAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,5-Dimethoxyphenyl)-4-[2-methyl-6-(morpholin-4-YL)pyrimidin-4-YL]piperazine-1-carboxamide
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N-(2,5-Dimethoxyphenyl)-4-[2-methyl-6-(morpholin-4-YL)pyrimidin-4-YL]piperazine-1-carboxamide
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N-(2,5-Dimethoxyphenyl)-4-[2-methyl-6-(morpholin-4-YL)pyrimidin-4-YL]piperazine-1-carboxamide
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N-(2,5-Dimethoxyphenyl)-4-[2-methyl-6-(morpholin-4-YL)pyrimidin-4-YL]piperazine-1-carboxamide
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N-(2,5-Dimethoxyphenyl)-4-[2-methyl-6-(morpholin-4-YL)pyrimidin-4-YL]piperazine-1-carboxamide
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N-(2,5-Dimethoxyphenyl)-4-[2-methyl-6-(morpholin-4-YL)pyrimidin-4-YL]piperazine-1-carboxamide

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